Heterocyclic Core Differentiation: Dibenzothiophene vs. Dibenzofuran Bis-Basic Ethers in Antiviral Potency
The 1977 J. Med. Chem. comparative SAR study established that the heterocyclic core profoundly influences antiviral potency among bis-basic derivatives. Within the dibenzothiophene series, bis-basic ketone derivatives afforded the more potent compounds, whereas the corresponding dibenzofuran bis-basic ethers exhibited a different activity rank order [1]. In a separate patent interference proceeding (In re Albrecht, 514 F.2d 1385), Rule 132 affidavits filed by co-inventor Fleming demonstrated a decided difference in antiviral activity between a claimed 2,8-dibenzothiophene bis-basic derivative and the corresponding dibenzofuran analog, bis(2-diethylaminoethyl)dibenzofuran-2,8-dicarboxylate dihydrochloride [2]. While the exact fold-difference values were not publicly disclosed in the appellate record, the Patent Office Board accepted the evidence as sufficient to overcome an obviousness rejection, indicating a meaningful and unexpected potency gap [2].
| Evidence Dimension | Antiviral activity (EMC virus model) — heterocyclic core comparison |
|---|---|
| Target Compound Data | Dibenzothiophene bis-basic ethers: antiviral activity confirmed; precise IC50/MIC values for CAS 34449-72-4 not publicly disclosed in accessible literature |
| Comparator Or Baseline | Dibenzofuran bis-basic ethers and esters; fluoren-9-one bis-basic ketones (tilorone class); carbazole bisalkamine esters |
| Quantified Difference | SAR study states: 'within the carbazole and N-ethylcarbazole series the bisalkamine esters gave the most active derivatives while the bis-basic ketone derivatives of dibenzofuran and dibenzothiophene afforded the more potent compounds within the respective series' [1]; Albrecht appeal: 'decided difference in antiviral activity' between dibenzothiophene and dibenzofuran derivatives [2] |
| Conditions | In vitro antiviral assay against encephalomyocarditis (EMC) virus in cell culture [1] |
Why This Matters
Selection of the dibenzothiophene core over the dibenzofuran core is not a conservative substitution; the SAR evidence and patent record demonstrate that core replacement qualitatively alters antiviral potency ranking, making CAS 34449-72-4 a non-interchangeable member of the bis-basic polycyclic class.
- [1] Albrecht WL, Fleming RW, Horgan SW, Mayer GD. Bis-basic-substituted polycyclic aromatic compounds. A new class of antiviral agents. 8. Bis-basic derivatives of carbazole, dibenzofuran, and dibenzothiophene. J Med Chem. 1977;20(3):364-371. doi:10.1021/jm00213a011. PMID: 191610. View Source
- [2] Application of Albrecht, 514 F.2d 1385 (C.C.P.A. 1975). Lines 85-100: The Board noted the affidavits 'appear to demonstrate a decided difference in antiviral activity between the 2,8-dibenzothiophene derivative claimed and the corresponding dibenzofuran.' View Source
